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Compound of Interest

4-Hydroxy-5-methylisophthalic
Compound Name:

acid
CAS No.: 4365-31-5
Cat. No.: B175720

Get Quote

Executive Summary: The Structural Imperative

In pharmaceutical solid-state chemistry and metal-organic framework (MOF) synthesis, the
selection between Phthalic (1,2-isomer), Isophthalic (1,3-isomer), and Terephthalic (1,4-isomer)
acid is rarely arbitrary. While they share the formula

, their acidity profiles differ radically due to intramolecular forces.

Key Takeaway: Phthalic acid exhibits the strongest first ionization (

) but the weakest second ionization (

) due to the Ortho Effect and intramolecular hydrogen bonding.[1] Isophthalic and Terephthalic
acids display more conventional dicarboxylic behavior, with Isophthalic acid often presenting
superior solubility profiles critical for bioavailability enhancement.

Mechanistic Analysis: The "Why" Behind the Acidity
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To manipulate these acids effectively in salt formation or co-crystallization, one must
understand the electronic and steric drivers governing their proton release.

The Ortho Effect (Phthalic Acid)

Phthalic acid is the outlier. Upon losing its first proton, the resulting monoanion forms a stable
Intramolecular Hydrogen Bond (IMHB) between the carboxylate oxygen and the remaining
carboxylic hydrogen.[2]

e Consequence 1 (Low

): The stabilization of the conjugate base (monoanion) drives the equilibrium to the right,
making the first proton easy to remove.

o Consequence 2 (High

): Removing the second proton requires breaking this stable 7-membered ring structure and
overcoming significant electrostatic repulsion between the adjacent carboxylates.

Meta vs. Para (Isophthalic vs. Terephthalic)

 Isophthalic (1,3): The carboxyl groups are in a meta relationship.[3] Resonance effects are
less direct, leaving the Inductive (-1) effect as the primary driver. The proximity allows for
some inductive withdrawal, slightly increasing acidity compared to benzoic acid.

» Terephthalic (1,4): The groups are para.[3][4] While symmetry is high, the distance reduces
the inductive pull. However, electron-withdrawing resonance (-R) effects can operate across
the ring. Empirically, their

values are nearly identical, with Isophthalic often measuring marginally more acidic due to
solvation entropy effects.

Structural Visualization

The following diagram illustrates the stability hierarchy of the monoanions, the core driver of
acidity differences.
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Phthalic Acid (1,2)

Isophthalic Acid (1,3) Terephthalic Acid (1,4)

Strongest pKal (~2.9) Intermediate pKal (~3.5) Weakest pKal (~3.5+)

Driven by
MECHANISM: Ortho Effect MECHANISM: Inductive (-I) MECHANISM: Symmetry & Lattice
Intramolecular H-Bond stabilizes monoanion. Meta-position allows electron withdrawal High lattice energy reduces solubility.
Entropically favorable release of H+. without steric interference. Distance weakens inductive pull.
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Figure 1: Mechanistic drivers influencing the acidity of benzenedicarboxylic acid isomers.

Comparative Data Center

The following values represent consensus data from potentiometric studies at 25°C in aqueous
media. Note the inversion in

for Phthalic acid.

( Solubility
Isomer Position (Acidity) (Acidity) (Water,
) 25°C)
. . 2.30 (Large
Phthalic Acid 1,2- (Ortho) 2.98 5.28 | ~0.6 g/100mL
gap
Isophthalic 1.3 (Meta) 3.46 4.6 1.00 ~0.01
,3- (Meta : :
Acid (Standard) g/100mL
Terephthalic 1.4- (Para) 354 482 1.28 ~0.0015
,4- (Para . .
Acid (Standard) g/100mL

Analysis for Formulators:

o Phthalic Acid acts as a "buffer” over a wider range due to the large
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o Terephthalic Acid is notoriously insoluble; accurate pKa determination often requires mixed
solvents (e.g., DMSO/Water) and extrapolation.

Experimental Protocol: Potentiometric
Determination

Objective: Accurately determine

values for isophthalic isomers. Challenge: Terephthalic acid insolubility in pure water. Solution:
Cosolvent titration (Methanol/Water) with Yasuda-Shedlovsky extrapolation.

Reagents & Setup

e Analyte: High-purity (>99%) Isophthalic/Terephthalic acid.

Titrant: 0.1 N Carbonate-free NaOH (Standardized against KHP).

Solvent: 30%, 40%, 50% (v/v) Methanol-Water mixtures.[5]

lonic Strength Adjuster (ISA): 0.1 M KCI.

Inert Gas: High-purity Nitrogen (

Step-by-Step Workflow

This protocol ensures data integrity by eliminating Carbon Dioxide interference, which causes
pH drift.

e System Preparation:

o Thermostat reaction vessel to 25.0 + 0.1°C.

o Calibrate pH electrode (slope > 98%) using buffers pH 4.01 and 7.00.
o Sample Dissolution:

o Weigh ~0.5 mmol of acid isomer accurately.
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o Dissolve in 50 mL of Methanol/Water mixture containing 0.1 M KCI.

o Degassing (Critical Step):
o Sparge solution with

for 15 minutes to remove dissolved

o Self-Validation Check: Stop gas flow. If pH drifts > 0.01 units in 60 seconds, continue
sparging.

e Titration:
o Add NaOH in 0.05 mL increments.
o Allow 30 seconds for equilibration between additions.
o Record pH vs. Volume until pH reaches 12.0.
o Data Processing:
o Plot the Bjerrum Formation Function (
) vs pH.
o values correspond to

and

o Extrapolate values from mixed solvents to 0% organic solvent using the Yasuda-
Shedlovsky equation.

Protocol Visualization
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Start: Weigh Isomer Dissolve in N2 Sparge Stability Check Pass > Add NaOH Calculate pKa
(0.5 mmol) MeOH/Water + KCI (Remove CO2) Fail (Drift) pH drift < 0.01? (0.05 mL steps) (Bjerrum Plot)
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Figure 2: Self-validating potentiometric titration workflow for insoluble organic acids.
Application in Drug Development
Understanding these acidity differences is vital for Salt Selection and Co-crystal Engineering.
» Salt Formation: To form a stable salt, the

rule generally requires

o Implication: Phthalic acid (
) can form salts with weaker bases than Isophthalic or Terephthalic acid can.
e Solubility Modulation:

o Isophthalic acid is often preferred in co-crystals to improve the solubility of hydrophobic
drugs because its "kinked" meta-structure disrupts efficient packing more than the linear
terephthalic acid, lowering the lattice energy of the resulting co-crystal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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